molecular formula C19H31N3 B12599920 1-(2-Methylpropyl)-1'-(pyridin-2-yl)-4,4'-bipiperidine CAS No. 648895-94-7

1-(2-Methylpropyl)-1'-(pyridin-2-yl)-4,4'-bipiperidine

Cat. No.: B12599920
CAS No.: 648895-94-7
M. Wt: 301.5 g/mol
InChI Key: JNYOTSJORFNPST-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is a complex organic compound that belongs to the class of bipiperidines. These compounds are characterized by the presence of two piperidine rings, which are six-membered nitrogen-containing heterocycles. The presence of a pyridinyl group and a methylpropyl group further adds to the complexity and potential functionality of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine typically involves multi-step organic reactions. One common approach might include:

    Formation of the Bipiperidine Core: This can be achieved through the coupling of two piperidine units using a suitable linker.

    Introduction of the Pyridinyl Group: This step may involve the use of pyridine derivatives and appropriate catalysts to attach the pyridinyl group to the bipiperidine core.

    Addition of the Methylpropyl Group: This can be done through alkylation reactions using methylpropyl halides or similar reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor interactions due to its structural similarity to neurotransmitters.

    Medicine: Possible applications in drug development, particularly in designing compounds that interact with the central nervous system.

    Industry: Use as an intermediate in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity. The pyridinyl group could play a role in binding to specific sites, while the bipiperidine core might influence the overall conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylpropyl)-4,4’-bipiperidine: Lacks the pyridinyl group, which might reduce its binding affinity to certain targets.

    1-(Pyridin-2-yl)-4,4’-bipiperidine: Lacks the methylpropyl group, potentially affecting its hydrophobic interactions.

Uniqueness

1-(2-Methylpropyl)-1’-(pyridin-2-yl)-4,4’-bipiperidine is unique due to the combination of the bipiperidine core with both a pyridinyl and a methylpropyl group. This unique structure might confer specific binding properties and reactivity that are not present in similar compounds.

Properties

CAS No.

648895-94-7

Molecular Formula

C19H31N3

Molecular Weight

301.5 g/mol

IUPAC Name

2-[4-[1-(2-methylpropyl)piperidin-4-yl]piperidin-1-yl]pyridine

InChI

InChI=1S/C19H31N3/c1-16(2)15-21-11-6-17(7-12-21)18-8-13-22(14-9-18)19-5-3-4-10-20-19/h3-5,10,16-18H,6-9,11-15H2,1-2H3

InChI Key

JNYOTSJORFNPST-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(CC1)C2CCN(CC2)C3=CC=CC=N3

Origin of Product

United States

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